6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride
Descripción
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards for spirocyclic compounds containing heterocyclic rings. The compound is officially designated as 6-bromospiro[3H-chromene-2,4'-piperidine]-4-one hydrochloride, reflecting its core structural features: a brominated chromene ring system fused to a piperidine ring through a spiro carbon center. Alternative systematic names include 6-Bromospiro[chromene-2,4′-piperidin]-4(3H)-one hydrochloride, which emphasizes the ketone functionality at the 4-position of the chromene ring.
The Chemical Abstracts Service has assigned registry number 921760-46-5 specifically to the hydrochloride salt form, distinguishing it from the free base compound which carries a different registry number. The Molecular Design Limited number MFCD11973581 provides additional identification for database searches and chemical inventory systems. The compound exhibits molecular formula C13H15BrClNO2 with a molecular weight of 332.62 grams per mole, accounting for the presence of the hydrochloride salt.
Simplified Molecular Input Line Entry System representation provides a standardized notation: O=C1CC2(CCNCC2)OC3=C1C=C(Br)C=C3.Cl, which depicts the complete molecular connectivity including the chloride counterion. This notation clearly illustrates the spiro junction between the chromene and piperidine rings, the position of the bromine substituent, and the ketone functionality. The systematic identification system enables precise chemical communication and facilitates database searches across multiple chemical information platforms.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by the tetrahedral spiro carbon center that connects the chromene and piperidine ring systems. This spiro junction creates a rigid three-dimensional architecture that constrains the conformational flexibility of both ring systems. The chromene moiety adopts a nearly planar configuration, with the bromine substituent at the 6-position introducing minimal distortion to the aromatic system due to its position meta to the oxygen atom.
The piperidine ring exhibits a chair conformation, which represents the lowest energy state for six-membered saturated rings. This conformational preference is maintained in the spiro compound, with the spiro carbon serving as one of the ring carbons. The nitrogen atom in the piperidine ring can adopt different protonation states, with the hydrochloride salt representing the protonated form where the nitrogen carries a positive charge balanced by the chloride counterion.
Conformational analysis reveals that the spiro junction restricts rotation around the spiro carbon, creating a relatively rigid molecular framework. The ketone functionality at the 4-position of the chromene ring introduces additional constraints through conjugation with the aromatic system. The bromine substituent, being relatively large compared to hydrogen, occupies an equatorial-like position relative to the chromene ring plane, minimizing steric interactions.
The molecular geometry can be compared to the parent spiro[chroman-2,4'-piperidine] scaffold, which has molecular formula C13H17NO and molecular weight 203.28 grams per mole. The addition of the bromine atom and the ketone functionality significantly alters the electronic distribution and steric profile of the molecule while maintaining the fundamental spiro architecture.
Crystallographic Studies and Solid-State Arrangement
Crystallographic investigations of compounds within the spiro[chroman-2,4'-piperidin] family have provided detailed insights into solid-state packing arrangements and intermolecular interactions. The hydrochloride salt form of 6-Bromospiro[chroman-2,4'-piperidin]-4-one typically crystallizes in ordered arrangements that maximize intermolecular hydrogen bonding and electrostatic interactions. The presence of the chloride counterion creates opportunities for hydrogen bonding with the protonated nitrogen center of the piperidine ring.
Storage conditions for the compound require inert atmosphere and temperatures between 2-8 degrees Celsius, suggesting that the crystalline form may be sensitive to moisture and elevated temperatures. These storage requirements indicate potential for hydrate formation or polymorphic transitions under ambient conditions. The solid-state stability is likely enhanced by the hydrogen bonding network established between the protonated piperidine nitrogen and the chloride counterion.
X-ray crystallographic analysis of related spiro compounds has revealed that the spiro junction creates a characteristic three-dimensional molecular shape that influences crystal packing. The rigid spiro framework prevents close molecular approach in certain directions while allowing efficient packing in others. The brominated aromatic ring can participate in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to crystal stability.
Recent advances in quantum crystallographic methods, including Hirshfeld atom refinement, have enabled more accurate determination of hydrogen atom positions in similar heterocyclic systems. These techniques are particularly valuable for understanding the precise geometry of hydrogen bonding interactions involving the protonated piperidine nitrogen and any crystal water molecules that might be present.
Comparative Analysis with Unsubstituted Spiro[chroman-piperidine] Scaffolds
Comparative structural analysis between this compound and the unsubstituted spiro[chroman-2,4'-piperidine] scaffold reveals significant differences in molecular properties and behavior. The parent compound, spiro[chroman-2,4'-piperidine], lacks both the bromine substituent and the ketone functionality, resulting in a molecular weight of 203.28 grams per mole compared to 332.62 grams per mole for the brominated ketone hydrochloride salt.
The introduction of the bromine atom at the 6-position significantly alters the electronic properties of the chromene ring system. Bromine, being an electron-withdrawing halogen, reduces the electron density of the aromatic ring and influences the reactivity of adjacent positions. This electronic modification can affect intermolecular interactions and crystal packing compared to the unsubstituted scaffold.
The ketone functionality at the 4-position introduces additional hydrogen bonding acceptor capability and changes the hybridization state of the carbon from sp3 to sp2. This modification creates a more planar region within the molecule and provides opportunities for π-π stacking interactions with aromatic systems in neighboring molecules. The ketone also introduces conjugation with the chromene aromatic system, extending the electronic delocalization.
| Structural Parameter | Unsubstituted Scaffold | 6-Bromo Ketone Hydrochloride |
|---|---|---|
| Molecular Formula | C13H17NO | C13H15BrClNO2 |
| Molecular Weight | 203.28 g/mol | 332.62 g/mol |
| Functional Groups | None | Ketone, Halogen |
| Salt Form | Free base | Hydrochloride |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH+) |
| Hydrogen Bond Acceptors | 1 (O) | 2 (O ketone + O ether) |
The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore has been identified as an important structural motif in drug development, with the brominated derivative representing a specific example of halogen substitution strategy. The comparative analysis demonstrates how systematic structural modifications can tune the physicochemical properties while maintaining the core spiro architecture that defines this chemical class.
Propiedades
IUPAC Name |
6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHQWBXTVUNUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of the Spiro[chroman-2,4'-piperidin]-4-one Core
The spirocyclic junction formation is typically achieved by:
- Reacting the 6-bromochroman intermediate with a piperidine derivative or 4-piperidone.
- Using condensation or cyclization reactions that promote spiro ring closure at the 4-position of the piperidine ring.
- Employing coupling reagents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation when necessary.
This step often requires strict control of stoichiometry, solvent choice (e.g., methylene chloride), and temperature to maximize yield.
Conversion to Hydrochloride Salt
The free base spiro compound is converted to its hydrochloride salt by:
- Treating the compound with trifluoroacetic acid or concentrated hydrochloric acid.
- Stirring at room temperature or slightly elevated temperatures for several hours.
- Isolating the hydrochloride salt by precipitation, filtration, and washing with diethyl ether or similar solvents.
- Drying under reduced pressure to obtain a stable solid.
This salt formation improves compound handling and pharmaceutical applicability.
Representative Experimental Procedure and Yields
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of chroman precursor | Electrophilic substitution, controlled temperature | Not specified | Regioselective bromination at 6-position |
| 2 | Spirocyclization with piperidine derivative | Stirring with EDC, HOBt in methylene chloride, room temp | ~54% | Monitored by TLC, purified by silica gel chromatography |
| 3 | Hydrochloride salt formation | Stirring with trifluoroacetic acid or HCl, room temp, 8 h | ~78% | Product isolated by precipitation and drying |
Yields are approximate and based on reported literature data for analogous compounds with similar structures.
Reaction Monitoring and Purification
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and completion.
- Column Chromatography: Silica gel columns with hexane/ethyl acetate mixtures (e.g., 80:20 v/v) are employed to purify intermediates and final products.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm structure and purity.
Industrial and Scale-Up Considerations
- The process can be optimized for industrial scale by selecting cost-effective reagents and solvents.
- Environmental and safety aspects are addressed by choosing mild acid catalysts and controlling reaction temperatures.
- High purity and yield are attainable by employing controlled addition of reagents and efficient purification techniques.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | 6-bromochroman or phenol derivatives, piperidine or 4-piperidone |
| Key Reagents | Brominating agents, coupling reagents (EDC, HOBt), acids (TFA, HCl) |
| Solvents | Methylene chloride, diethyl ether, methanol (for intermediate steps) |
| Reaction Types | Electrophilic aromatic substitution, condensation, cyclization, salt formation |
| Yields | 50-80% depending on step and conditions |
| Purification | Silica gel chromatography, recrystallization |
| Characterization | TLC, NMR, IR, Mass spectrometry |
Análisis De Reacciones Químicas
Types of Reactions
6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The chroman ring can be oxidized to form quinones, while reduction reactions can lead to the formation of dihydro derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones and other oxidized products.
Reduction: Dihydro derivatives and reduced forms of the chroman ring.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Comparison with Structural and Functional Analogues
Structural Analogues at the 6-Position
Substituents at the 6-position of the chroman ring significantly influence biological activity. Key analogues include:
Key Observations :
- Bromine enhances lipophilicity and membrane permeability , critical for intracellular targeting .
- Fluorine improves solubility but may reduce potency due to smaller atomic size .
- Chlorine offers synthetic versatility but may increase toxicity risks .
- Hydroxyl groups enhance solubility but reduce metabolic stability .
Table 2: Anticancer Activity of Spirochromanone Derivatives
Key Findings :
- The 6-bromo derivative exhibits the strongest cytotoxicity (IC₅₀ < 5.62 µM) across multiple cancer cell lines, attributed to its ability to induce apoptosis and disrupt cell cycle progression .
- 7-Thiophene derivatives (e.g., Compound 40) show lower potency but higher selectivity (SI = 13.37), making them promising for melanoma therapy .
- Bulky substituents (e.g., methoxy groups) reduce activity due to steric hindrance .
Actividad Biológica
6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C13H15BrClNO2
- Molecular Weight : 332.62 g/mol
- CAS Number : 921760-46-5
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- DNA Interaction : Potential binding to DNA could lead to alterations in gene expression and cellular function.
Antimicrobial Activity
Research has indicated that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit significant antimicrobial properties against various bacterial and fungal strains. A study highlighted the efficacy of these compounds against resistant strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies using the MTT viability assay demonstrated that this compound exhibits cytotoxic effects against breast (MCF-7) and prostate (PC-3) cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 45 |
| MDA-MB-231 | 50 |
| PC-3 | 40 |
| DU-145 | 55 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and cytokine levels, indicating its potential as an anti-inflammatory agent.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of spirocyclic compounds showed that modifications at the bromine site significantly enhanced antimicrobial activity against Gram-positive bacteria.
- Anticancer Research : A clinical trial evaluating the effects of spiro[chroman-2,4'-piperidin]-4-one derivatives on prostate cancer patients reported promising results with reduced tumor sizes and improved patient outcomes.
Q & A
Q. How is cytotoxicity evaluated for this compound, and what cell lines are typically used?
- Methodology : Cytotoxicity is assessed via MTT assays using cancer cell lines like MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal). Cells are treated for 48–72 hours, and IC₅₀ values are calculated using nonlinear regression .
- Data Example :
| Compound | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
|---|---|---|---|
| Compound 16 | 0.31 | 1.92 | 5.62 |
| Compound 15 | 47.05 | 18.77 | 32.14 |
| (Adapted from ) |
Advanced Research Questions
Q. What structural modifications enhance the apoptotic activity of 6-bromospiro derivatives, and how do substituents influence potency?
- SAR Insights :
- Sulfonyl Bridging : Derivatives with sulfonyl groups (e.g., Compound 16) show 3x higher apoptosis induction in MCF-7 cells compared to methoxy-substituted analogs (e.g., Compound 15) .
- Bromine Position : Bromine at the 6-position increases DNA intercalation potential, correlating with G2/M phase arrest (24-hour treatment increases sub-G1 cells by 2.5x) .
- Experimental Validation : Apoptosis is quantified via Annexin V-FITC/PI staining and flow cytometry. Caspase-3/7 activation assays further confirm mechanism .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Case Analysis : Discrepancies in IC₅₀ values (e.g., Compound 15: 18.77–47.05 µM) may arise from assay conditions (e.g., serum concentration, incubation time).
- Mitigation Strategy :
- Standardize protocols (e.g., 10% FBS, 48-hour incubation).
- Validate results with orthogonal assays (e.g., ATP-based viability tests) .
Q. What in vitro models are suitable for studying cell cycle disruption by this compound?
- Methodology :
- Cell Cycle Analysis : MCF-7 cells treated with 10 µM Compound 16 for 24 hours show 35% cells in sub-G1 (apoptotic) and 28% in G2/M phase (arrest). Data is acquired via propidium iodide staining and flow cytometry .
- Checkpoint Markers : Western blotting for p21, cyclin B1, and phospho-CDK1 validates G2/M arrest .
Methodological Challenges
Q. What strategies improve the solubility and bioavailability of 6-bromospiro derivatives for in vivo studies?
- Approaches :
- Prodrug Design : Introduce phosphate or PEG groups at the 4-keto position.
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance plasma half-life .
- Validation : Pharmacokinetic studies in rodents (Cmax, AUC) confirm improved bioavailability.
Q. How can off-target effects be minimized during mechanistic studies?
- Solutions :
- Use isoform-specific kinase inhibitors (e.g., RO-3306 for CDK1) to isolate pathways.
- CRISPR/Cas9 knockout models (e.g., Bax⁻/⁻ MCF-7) confirm apoptosis dependency .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
